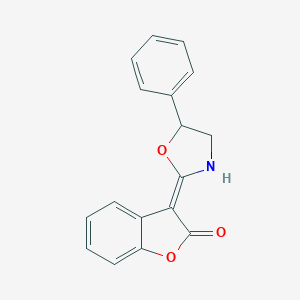![molecular formula C18H22O8 B230519 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid](/img/structure/B230519.png)
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid, also known as DTPMP, is a chelating agent that has been extensively studied for its ability to remove metal ions from aqueous solutions. DTPMP is a highly effective chelator that has been used in a variety of scientific research applications, including environmental remediation, water treatment, and biomedical research.
Mechanism of Action
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid works by binding to metal ions in aqueous solutions, forming stable complexes that are less toxic and more easily removed from the environment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is particularly effective at binding to heavy metal ions such as lead, cadmium, and mercury.
Biochemical and Physiological Effects
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been shown to have a low toxicity profile and is generally considered safe for use in scientific research applications. However, studies have shown that 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can bind to essential metal ions in the body, such as calcium and magnesium, which can lead to potential physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is its ability to effectively remove metal ions from aqueous solutions, making it a valuable tool in environmental remediation and water treatment. However, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can also bind to essential metal ions in the body, which can limit its use in biomedical research applications.
Future Directions
There are several potential future directions for research on 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the development of new methods for synthesizing 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid that are more environmentally friendly. Finally, further research is needed to better understand the potential physiological effects of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid and its potential use in the treatment of metal ion-related diseases.
Synthesis Methods
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is typically synthesized through a multi-step process that involves the reaction of 2,3,5,6-tetramethylphenol with formaldehyde and acetaldehyde to form a diethyl acetal derivative. This derivative is then reacted with maleic anhydride to form the final product, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid.
Scientific Research Applications
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been extensively studied for its ability to chelate metal ions from aqueous solutions. This property has made it a valuable tool in a variety of scientific research applications, including environmental remediation and water treatment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has also been studied for its potential use in biomedical research, particularly in the treatment of metal ion-related diseases such as Wilson's disease.
properties
Molecular Formula |
C18H22O8 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[[4-(2,2-dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C18H22O8/c1-7-8(2)12(6-14(17(23)24)18(25)26)10(4)9(3)11(7)5-13(15(19)20)16(21)22/h13-14H,5-6H2,1-4H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
GMZCSCXYCCQWHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)


![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)

![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
methylene]malononitrile](/img/structure/B230500.png)